molecular formula C44H50N8 B1212255 Quadrigemine B

Quadrigemine B

Cat. No. B1212255
M. Wt: 690.9 g/mol
InChI Key: AVQUGAAZHJLAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quadrigemine B is a natural product found in Psychotria oleoides, Psychotria forsteriana, and other organisms with data available.

Scientific Research Applications

Platelet Aggregation Inhibition

Quadrigemine B, along with other compounds like quadrigemine A, isopsychotridine C, and psychotridine, isolated from Psychotria forsteriana, shows significant potential as an inhibitor of human platelet aggregation. This effect is induced by various agents such as ADP, collagen, or thrombin. Interestingly, these compounds do not increase the level of cyclic AMP in platelets, suggesting their action might be at a later stage of platelet activation, potentially interacting with cytoskeletal proteins (Beretz et al., 1985).

Cytotoxic Activity

Quadrigemine B has demonstrated cytotoxic activity on cultured rat hepatoma cells (HTC line), showing higher toxicity than vincristine, a bisindole alkaloid used in antitumor chemotherapy. This suggests potential applications of Quadrigemine B in cancer research and treatment (Roth et al., 1986).

Synthesis and Structural Studies

The synthetic strategies for creating Quadrigemine B and its related compounds have been explored. For instance, a study described a collective synthesis of several oligomeric polypyrroloindoline natural products, including Quadrigemine H, through iterative action of an asymmetric small molecule copper catalyst (Jamison et al., 2017). Another research focused on the enantioselective total synthesis of Quadrigemine C and psycholeine, starting from commercially available compounds and involving several steps to confirm the compound's structure (Lebsack et al., 2002).

Miscellaneous Applications

Quadrigemine B has been part of broader research into the biological activities of pyrrolidinoindoline alkaloids. In one study, these alkaloids exhibited detectable cytotoxic activity against various cells and showed substantial anti-viral, anti-bacterial, anti-fungal, and anti-candidal activities, marking Quadrigemine B as a compound of interest in the field of infectious diseases (Saad et al., 1995).

properties

Product Name

Quadrigemine B

Molecular Formula

C44H50N8

Molecular Weight

690.9 g/mol

IUPAC Name

3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-8b-[3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-5-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole

InChI

InChI=1S/C44H50N8/c1-49-23-19-41(27-11-5-7-17-33(27)45-37(41)49)29-13-9-14-30-35(29)47-38-42(30,20-24-50(38)2)31-15-10-16-32-36(31)48-40-44(32,22-26-52(40)4)43-21-25-51(3)39(43)46-34-18-8-6-12-28(34)43/h5-18,37-40,45-48H,19-26H2,1-4H3

InChI Key

AVQUGAAZHJLAOQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=CC=CC=C21)C

synonyms

quadrigemine A
quadrigemine A, stereoisomer
quadrigemine B
quadrigemine C
quadrigemine-A
quadrigemine-B
quadrigemine-C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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